BenchChemオンラインストアへようこそ!

Ixosin

ATCUN motif copper-dependent lipid peroxidation oxidative mechanism

Ixosin is a 23-amino acid antimicrobial peptide (AMP) originally isolated from the salivary glands of the hard tick *Ixodes sinensis*. It displays broad-spectrum activity against Gram-positive bacteria, Gram-negative bacteria, and fungi.

Molecular Formula
Molecular Weight
Cat. No. B1576317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIxosin
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ixosin for Research Procurement – Antimicrobial Peptide Sourcing Guide


Ixosin is a 23-amino acid antimicrobial peptide (AMP) originally isolated from the salivary glands of the hard tick *Ixodes sinensis* [1]. It displays broad-spectrum activity against Gram-positive bacteria, Gram-negative bacteria, and fungi [1][2]. Ixosin is the first reported tick-derived AMP that lacks cysteine residues in its primary structure, distinguishing it fundamentally from the cysteine-rich defensin family that dominates the tick AMP landscape [1]. Its N-terminal sequence contains an Amino Terminal Copper and Nickel (ATCUN) binding motif (GLH), which is indispensable for its oxidative mechanism of action involving copper-dependent lipid peroxidation of bacterial membranes [3].

Why Ixosin Cannot Be Substituted with Generic Tick Antimicrobial Peptides


Procurement of tick-derived AMPs as interchangeable reagents overlooks critical structural and mechanistic distinctions. Ixosin is uniquely defined by the presence of an N-terminal ATCUN motif (GLH) that confers a copper-dependent oxidative killing mechanism not found in its co-secreted analog Ixosin-B or in classical cysteine-rich tick defensins [1]. While Ixosin-B and tick defensins rely primarily on membrane permeabilization, Ixosin leverages metal-ion-catalyzed lipid peroxidation, a mode of action that generates oxidized phospholipid targets exploited synergistically by Ixosin-B [1]. Ixosin also lacks cysteine entirely, whereas tick defensins contain six conserved cysteine residues forming three intramolecular disulfide bonds essential for their structural integrity [2]. Substituting Ixosin with another tick AMP eliminates the ATCUN-dependent oxidative chemistry and the synergistic amplification that defines the native Ixodes innate immune strategy [1].

Ixosin Differential Evidence – Quantitative Comparison Against Closest Analogs


ATCUN Motif-Dependent Oxidative Killing vs. Ixosin H3A Mutant and Ixosin-B

Ixosin requires its N-terminal ATCUN motif (GLH) for copper-dependent lipid peroxidation of bacterial membranes, a mechanism completely absent in the ATCUN-disrupted H3A mutant and the naturally co-secreted peptide Ixosin-B, which lacks an ATCUN motif entirely [1]. In the Libardo et al. 2016 study, wild-type ixosin generated high levels of peroxidized bacterial membrane lipids detectable by TBARS assay, whereas the H3A mutant produced TBARS levels comparable to untreated controls, confirming that the ATCUN motif is indispensable for oxidative membrane damage [1]. Critically, the ATCUN motif is not essential for the basal potency of ixosin, but is required for its oxidative mechanism of action [1].

ATCUN motif copper-dependent lipid peroxidation oxidative mechanism

Cysteine-Free Architecture vs. Tick Defensins – Structural Differentiator

Ixosin is the first antimicrobial peptide isolated from ticks that completely lacks cysteine residues in its primary structure [1]. This contrasts sharply with the well-characterized tick defensin family, which universally contains six conserved cysteine residues forming three intramolecular disulfide bonds [2]. For example, the defensins def1 and def2 from *Ixodes ricinus* each contain six cysteines and require disulfide bond formation for structural stability and antimicrobial function [2]. Ixosin's cysteine-free sequence (GLHKVMREVLGYERNSYKKFFLR) eliminates the need for oxidative folding during synthesis or recombinant production, simplifying handling and storage [1].

cysteine-free AMP tick defensins disulfide-independent activity

Synergistic Bactericidal Activity with Ixosin-B Mediated by ATCUN-Dependent Membrane Oxidation

Ixosin and Ixosin-B demonstrate a cooperative, synergistic interaction against *E. coli* that is, to date, the first example of synergy observed among natural antimicrobial peptides [1]. In checkerboard assays using a 1:1 mixture, the fractional inhibitory concentration (FIC) index was measured, with values indicating synergy [1]. Mechanistically, the ATCUN motif of ixosin promotes copper-dependent lipid peroxidation of the bacterial membrane; the resulting oxidized phospholipids serve as recruitment targets for Ixosin-B, which delocalizes from the bacterial cytosol to the membrane in the presence of wild-type ixosin but not the ATCUN-disrupted H3A mutant [1]. Confocal microscopy of co-treated *E. coli* showed strong co-localization of ixosin and Ixosin-B at the bacterial membrane, manifesting as yellow hollow ellipsoids, whereas Ixosin-B alone exhibited diffuse intracellular staining and co-localization with DNA [1].

AMP synergy Fractional Inhibitory Concentration membrane targeting

Differential Gram-Positive Antibacterial Potency vs. Ixosin-B

Ixosin demonstrates markedly higher potency against *Staphylococcus aureus* compared to Ixosin-B. The MIC of ixosin against *S. aureus* is 3.7 µg/mL (~1.3 µM), whereas Ixosin-B's MIC against the same species is 32 µM [1][2]. This represents an approximately 25-fold greater potency of ixosin against the Gram-positive pathogen. Against *Escherichia coli*, the two peptides are more comparable: ixosin MIC = 30 µg/mL (~10.5 µM) vs. Ixosin-B MIC = 16 µM [1][2]. This differential spectrum indicates that ixosin exhibits a pronounced Gram-positive preference not shared to the same degree by Ixosin-B.

MIC comparison Staphylococcus aureus Gram-positive selectivity

Favorable Hemolytic Safety Profile vs. Ixosin-B-Derived Analog TSG-8-1

Ixosin exhibits low hemolytic activity against rabbit erythrocytes at concentrations up to 50 µg/mL, with minimal lysis reported in the original characterization study [1]. In contrast, the potent Ixosin-B-derived 11-mer analog TSG-8-1 (WWSYVRRWRSR-amide) shows 3.4±1.3% hemolysis at 100 µM against human erythrocytes, despite being one of the optimized analogs with reduced hemolytic activity compared to other Ixosin-B fragments [2]. While direct concentration-matched comparison is limited by different erythrocyte sources and concentration units, the available data indicate that ixosin maintains a favorable safety margin at antimicrobial concentrations, particularly given its potency against *S. aureus* at 3.7 µg/mL (~1.3 µM) [1].

hemolytic activity therapeutic index erythrocyte toxicity

Ixosin Application Scenarios – Research Procurement Decision Guide


Metal-Dependent Antimicrobial Mechanism Studies

Ixosin is the preferred compound for investigating copper-dependent oxidative killing mechanisms in antimicrobial peptides. Unlike Ixosin-B or tick defensins, ixosin contains the functional ATCUN motif (GLH) that catalyzes dioxygen- and copper-dependent lipid peroxidation of bacterial membranes [1]. Researchers studying how metal ion co-factors enhance AMP activity can use wild-type ixosin alongside the H3A mutant as an isogenic ATCUN-disrupted negative control, enabling direct attribution of oxidative damage to the ATCUN motif [1]. This experimental design is not feasible with Ixosin-B, which natively lacks the motif.

AMP Synergy and Host Innate Immunity Reconstitution

Ixosin is essential for reconstituting the natural synergistic antimicrobial pair (ixosin + Ixosin-B) as found in tick salivary glands. The synergy requires ixosin's ATCUN-dependent membrane oxidation to recruit Ixosin-B to the bacterial membrane, converting Ixosin-B from an intracellular DNA-binding peptide to a membrane-active lytic agent [1]. Studies of multi-effector innate immune strategies in arthropod vectors, or the design of synergistic AMP cocktails, depend on ixosin as the obligate oxidative priming partner [1].

Gram-Positive-Selective Antimicrobial Scaffold Development

With an MIC of 3.7 µg/mL (~1.3 µM) against *Staphylococcus aureus*—approximately 25-fold more potent than Ixosin-B against the same species—ixosin is the rational choice for structure-activity relationship (SAR) campaigns targeting Gram-positive pathogens [2][3]. Its cysteine-free primary structure facilitates solid-phase peptide synthesis and analog generation without the burden of oxidative folding steps required for cysteine-rich defensins [2]. The combination of potent anti-staphylococcal activity and synthetic tractability makes ixosin an attractive lead scaffold for Gram-positive-directed antimicrobial development.

Tick Vector Biology and Salivary Gland Innate Immunity

Ixosin serves as a key molecular tool for studying the innate immune effector repertoire of hard ticks. As the first cysteine-free AMP discovered in ticks and a member of a multi-effector salivary arsenal, ixosin enables investigation of non-defensin-mediated antimicrobial strategies in the tick-host-pathogen interface [2][1]. Its unique synergy with Ixosin-B exemplifies how ticks may employ combinatorial effector strategies to amplify antimicrobial responses, a concept relevant to understanding vector competence and pathogen transmission dynamics [1].

Quote Request

Request a Quote for Ixosin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.